TCMDC-143345 is a promising antileishmanial compound identified by GlaxoSmithKline (GSK) through phenotypic screening. [, ] It is part of the GSK “Leishbox,” a collection of compounds with demonstrated activity against Leishmania species. [, ] TCMDC-143345 shows potential as a new treatment for visceral leishmaniasis (VL), a neglected tropical disease caused by Leishmania donovani. [, ]
While the exact mechanism of action of TCMDC-143345 remains unelucidated, research suggests its involvement with the Leishmania donovani dynamin-1-like protein (LdoDLP1). [, ] Experimental selection for TCMDC-143345 resistance in L. donovani revealed two fixed mutations in the LdoDLP1 gene. [, ] LdoDLP1 belongs to the dynamin-related protein family, which regulates membrane fusion and fission, particularly in mitochondrial fission. [, ] Genetically engineered L. donovani lines carrying the identified LdoDLP1 mutations displayed resistance to TCMDC-143345 and exhibited altered mitochondrial properties. [, ] These findings suggest that LdoDLP1 plays a significant role in the adaptation and reduced susceptibility of L. donovani to TCMDC-143345. [, ]
The primary application of TCMDC-143345 is in scientific research exploring its potential as a novel treatment for visceral leishmaniasis. [, ] Its inclusion in the GSK “Leishbox” highlights its promise as a starting point for developing new antileishmanial drugs. [, ] Research utilizing TCMDC-143345 has provided valuable insights into potential drug resistance mechanisms in Leishmania donovani, particularly involving the LdoDLP1 protein. [, ] This information contributes to a better understanding of the parasite's biology and aids in the development of strategies to combat drug resistance. [, ]
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4